

# Spectroscopic Analysis of 7-APRA and Related Cephalosporins: A Technical Guide

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#### Introduction

7-Amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl)-3-cephem-4-carboxylic acid (**7-APRA**) is a key intermediate in the synthesis of various cephalosporin antibiotics. The structural integrity and purity of **7-APRA** and its derivatives are paramount to the safety and efficacy of the final active pharmaceutical ingredients (APIs). Spectroscopic techniques are indispensable tools for the structural elucidation, characterization, and purity assessment of these complex molecules. This guide provides an in-depth overview of the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of **7-APRA** and related cephalosporin compounds.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for the detailed structural analysis of cephalosporins, providing information on the connectivity and chemical environment of individual atoms.[1] Both <sup>1</sup>H and <sup>13</sup>C NMR are routinely used for structural confirmation and purity assessment.[2]

# <sup>1</sup>H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments. The chemical shifts ( $\delta$ ) are influenced by shielding and deshielding effects from nearby functional groups.[3][4]



Table 1: Typical <sup>1</sup>H NMR Chemical Shifts for the Cephalosporin Core Structure

Proton Assignment	Typical Chemical Shift (δ, ppm)	Multiplicity	Notes
H-6	~5.1	Doublet	Influenced by the substituent at C-7.
H-7	~4.8 - 5.8	Doublet or Doublet of Doublets	Highly dependent on the C-7 side chain.
H-2 (CH <sub>2</sub> )	~3.4 - 3.7	AB quartet or two doublets	Diastereotopic protons of the dihydrothiazine ring.
C-3 CH <sub>2</sub>	~3.8 - 4.3	AB quartet or two doublets	Protons of the methylene group at the C-3 position.
NH <sub>2</sub> (at C-7)	~3.6	Singlet (broad)	Chemical shift can vary with solvent and concentration.[5]

Note: Data compiled from typical values for cephalosporin derivatives.[1][5] Specific shifts for **7-APRA** may vary.

# <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=O, C=C, C-N).[6] The chemical shifts are spread over a wider range than in <sup>1</sup>H NMR, often providing a distinct signal for each carbon atom.[7][8]

Table 2: Typical <sup>13</sup>C NMR Chemical Shifts for the Cephalosporin Core Structure



Carbon Assignment	Typical Chemical Shift (δ, ppm)	Notes
C-8 (β-lactam C=O)	~165 - 175	Carbonyl of the four- membered ring.
C-4 (COOH)	~160 - 170	Carboxylic acid carbonyl.
C-3	~125 - 140	Vinylic carbon, deshielded by the substituent.
C-2	~120 - 130	Vinylic carbon of the cephem ring.
C-7	~57 - 60	Carbon bearing the amino or amido group.
C-6	~55 - 58	Carbon adjacent to the sulfur atom.
C-2 (CH <sub>2</sub> )	~25 - 30	Methylene carbon in the dihydrothiazine ring.

Note: Data compiled from typical values for cephalosporin derivatives.[1][7][9] Specific shifts for **7-APRA** may vary.

#### **Experimental Protocol: NMR Analysis**

- Sample Preparation: Dissolve 5-10 mg of the cephalosporin sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[10]
- Data Acquisition:
  - ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signalto-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.



- <sup>13</sup>C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A larger number of scans is required due to the low natural abundance of <sup>13</sup>C.[6]
- Data Processing: Process the raw data (Free Induction Decay FID) by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the <sup>1</sup>H NMR signals to determine proton ratios. Assign peaks in both <sup>1</sup>H and <sup>13</sup>C spectra based on chemical shifts, multiplicities, and, if necessary, 2D NMR techniques (e.g., COSY, HSQC, HMBC).[2]

# Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[11] For cephalosporins, it is particularly useful for confirming the presence of the characteristic β-lactam ring.[11]

Table 3: Characteristic IR Absorption Bands for 7-APRA and Related Compounds

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode	Intensity
~1775	β-Lactam Carbonyl	C=O Stretch	Strong
~1660	Carboxylic Acid	C=O Stretch	Strong
3200 - 2500	Carboxylic Acid	O-H Stretch	Broad, Medium
~1540	Amine	N-H Bend	Medium
3400 - 3200	Amine	N-H Stretch	Medium (often two bands for primary amine)
~1600 & ~1475	1,3,4-Thiadiazole	C=N, C=C Ring Stretch	Medium-Weak

Note: Data compiled from characteristic values for  $\beta$ -lactams and related functional groups.[5] [11][12][13]

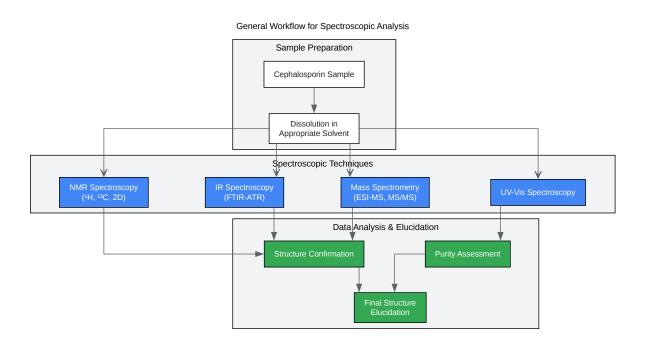


#### **Experimental Protocol: ATR-FTIR Analysis**

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
  Acquire a background spectrum of the empty ATR crystal.
- Sample Preparation: Place a small amount of the solid cephalosporin powder directly onto the ATR crystal.
- Spectrum Acquisition: Apply consistent pressure to the sample using the press arm to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.[11]
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Perform baseline correction if necessary.
- Analysis: Identify the characteristic absorption peaks and compare their wavenumbers to known values for key functional groups, paying special attention to the strong absorption of the β-lactam carbonyl.[11]

**Visualization: Spectroscopic Analysis Workflow** 





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Caption: Workflow for the spectroscopic analysis of cephalosporins.

# **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns.[14][15] Electrospray ionization (ESI) is a common soft ionization technique used for cephalosporins.[16]

#### **Fragmentation Pattern**

The fragmentation of the cephalosporin core is well-characterized. The most common cleavage occurs across the  $\beta$ -lactam ring.[16][17]

Table 4: Common Mass Fragments for the Cephalosporin Core



lon	Description
[M+H]+ or [M-H] <sup>-</sup>	Protonated or deprotonated molecular ion.
[M-R1+H]+	Loss of the C-7 side chain.
[M-R2-COOH+H₂O+H] <sup>+</sup>	Complex fragmentation involving loss of C-3 and C-4 substituents.
A1, A2, B	Fragments resulting from the characteristic cleavage of the $\beta$ -lactam and dihydrothiazine rings.

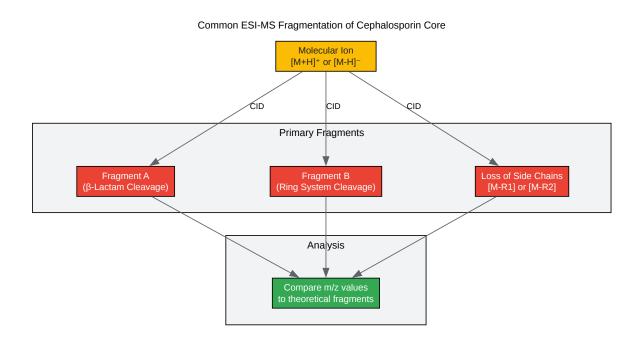
Note: R1 refers to the side chain at C-7, and R2 refers to the side chain at C-3.[16][17]

# **Experimental Protocol: ESI-MS Analysis**

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 μg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a quadrupole, ion trap, or high-resolution mass analyzer like an Orbitrap.
- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.
  Acquire spectra in either positive or negative ion mode. The choice of mode depends on the acidic or basic nature of the analyte; the carboxylic acid group on cephalosporins makes negative mode effective.[16]
- Tandem MS (MS/MS): To study fragmentation, select the molecular ion ([M+H]<sup>+</sup> or [M-H]<sup>-</sup>) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.[18]
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with known pathways for cephalosporins to confirm the structure.



#### **Visualization: Cephalosporin Fragmentation**



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Caption: Generalized fragmentation pathway in mass spectrometry.

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy is a quantitative technique used to determine the concentration of a substance in solution by measuring its absorbance of light.[19] For cephalosporins, the absorption is primarily due to the  $\pi \to \pi^*$  transitions in the conjugated cephem ring system.

#### **Absorption Maxima**

The wavelength of maximum absorbance ( $\lambda$ max) is a characteristic property of a chromophore. For many cephalosporins, the  $\lambda$ max is in the range of 230-280 nm.[20] The exact  $\lambda$ max can be influenced by the substituents on the cephem ring and the solvent used.[19][21]



Table 5: Typical UV-Vis Absorption Maxima for Cephalosporins

Compound Class	Solvent	Typical λmax (nm)
Cephalosporins	Methanol	238 - 253
Cephalosporins	0.1 N HCl	~266
Cephalosporins	0.1 N NaOH	~258

Note: Data compiled from various cephalosporins.[19][20] The  $\lambda$ max for **7-APRA** should be experimentally determined.

# **Experimental Protocol: UV-Vis Analysis**

- Instrument Preparation: Turn on the spectrophotometer and allow the lamps to warm up.
  Select the desired wavelength range for scanning (e.g., 200-400 nm).
- Sample Preparation:
  - Prepare a stock solution of the cephalosporin sample of known concentration in a suitable solvent (e.g., methanol, 0.1 N HCl, or 0.1 N NaOH).[19]
  - Prepare a series of standard solutions of known concentrations by diluting the stock solution.
- Measurement:
  - Fill a quartz cuvette with the solvent to be used as a blank and zero the instrument.
  - Measure the absorbance of each standard solution at the predetermined λmax.
  - Measure the absorbance of the unknown sample solution.
- Data Analysis:
  - Plot a calibration curve of absorbance versus concentration for the standard solutions.



 Use the Beer-Lambert law (A = εbc) and the calibration curve to determine the concentration of the unknown sample. This method is crucial for quantitative analysis and purity assays.[19]

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